molecular formula C9H16N2O2 B14671922 1,1'-(2-Methylpiperazine-1,4-diyl)di(ethan-1-one) CAS No. 46206-24-0

1,1'-(2-Methylpiperazine-1,4-diyl)di(ethan-1-one)

Cat. No.: B14671922
CAS No.: 46206-24-0
M. Wt: 184.24 g/mol
InChI Key: ZUQYHMPDRUHTGO-UHFFFAOYSA-N
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Description

Piperazine, 1,4-diacetyl-2-methyl-, is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The 1,4-diacetyl-2-methyl- substitution on the piperazine ring introduces unique chemical properties that make this compound of interest in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-diacetyl-2-methyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives .

Scientific Research Applications

Piperazine, 1,4-diacetyl-2-methyl-, has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of piperazine, 1,4-diacetyl-2-methyl-, involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic applications .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in pharmaceuticals.

    1,4-Diacetylpiperazine: Similar in structure but lacks the methyl group.

    2-Methylpiperazine: Lacks the acetyl groups but retains the methyl substitution.

Uniqueness

Piperazine, 1,4-diacetyl-2-methyl-, is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

46206-24-0

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(4-acetyl-3-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C9H16N2O2/c1-7-6-10(8(2)12)4-5-11(7)9(3)13/h7H,4-6H2,1-3H3

InChI Key

ZUQYHMPDRUHTGO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C)C(=O)C

Origin of Product

United States

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